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  • Product: 6-Oxaspiro[2.5]octan-1-amine
  • CAS: 909406-68-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and 3D Conformation of 6-Oxaspiro[2.5]octan-1-amine

This guide provides a comprehensive technical overview of the physicochemical properties and three-dimensional (3D) conformation of the novel spirocyclic compound, 6-Oxaspiro[2.5]octan-1-amine. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the physicochemical properties and three-dimensional (3D) conformation of the novel spirocyclic compound, 6-Oxaspiro[2.5]octan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with actionable protocols and theoretical insights to facilitate the integration of this promising scaffold into medicinal chemistry programs.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage by enabling exploration of chemical space beyond the confines of traditional flat, aromatic structures.[1] This structural rigidity and novelty can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties, ultimately contributing to the development of safer and more effective therapeutics. 6-Oxaspiro[2.5]octan-1-amine, with its unique fusion of a cyclopropane and a tetrahydropyran ring, represents an intriguing building block for the synthesis of novel chemical entities. A thorough understanding of its fundamental properties is paramount for its successful application.

Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-amine

A precise understanding of a molecule's physicochemical properties is the bedrock of rational drug design, influencing everything from its solubility and permeability to its target engagement and pharmacokinetic profile. While experimental data for 6-Oxaspiro[2.5]octan-1-amine is not extensively published, this section outlines its known properties and provides established protocols for determining key parameters.

Table 1: Summary of Known and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol (free base)[2]
163.65 g/mol (HCl salt)[3]
Physical Form White solid or powder (HCl salt)
Predicted XlogP -0.1[2]
Storage Conditions 2-8°C (HCl salt)
Key Physicochemical Parameters for Drug Discovery

pKa (Acid Dissociation Constant): The pKa of the primary amine in 6-Oxaspiro[2.5]octan-1-amine is a critical determinant of its ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and potential for ionic interactions with its biological target.

logP (Octanol-Water Partition Coefficient): The logarithm of the partition coefficient, logP, is a measure of a compound's lipophilicity. It provides a valuable indication of its ability to cross cell membranes and its potential for off-target hydrophobic interactions.[4][5]

Solubility: Aqueous solubility is a prerequisite for absorption and distribution. The spirocyclic nature of 6-Oxaspiro[2.5]octan-1-amine may influence its crystal lattice energy and, consequently, its solubility.

Experimental Protocols for Physicochemical Property Determination

In the absence of published experimental data, the following established protocols are recommended for the precise determination of the pKa and logP of 6-Oxaspiro[2.5]octan-1-amine.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[6][7][8]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 6-Oxaspiro[2.5]octan-1-amine hydrochloride in deionized water or a co-solvent system if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized.

Causality Behind Experimental Choices:

  • Strong Base Titrant: Ensures a sharp inflection point for accurate determination of the equivalence point.

  • Constant Temperature: The pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.

Protocol 2: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[6][8]

Methodology:

  • System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Partitioning: Dissolve a known amount of 6-Oxaspiro[2.5]octan-1-amine in one of the phases. Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[4]

Causality Behind Experimental Choices:

  • Pre-saturated Solvents: Prevents volume changes during the experiment that could affect the concentration measurements.

  • Vigorous Shaking and Equilibration Time: Ensures that the system reaches thermodynamic equilibrium for an accurate determination of the partition coefficient.

3D Conformation of 6-Oxaspiro[2.5]octan-1-amine

The 3D conformation of a molecule is intimately linked to its biological activity, as it dictates the spatial arrangement of functional groups and their ability to interact with a target binding site. While a definitive experimental structure of 6-Oxaspiro[2.5]octan-1-amine has not been reported, we can infer its likely conformational features and propose methods for its elucidation.

Conformational Analysis: Theoretical Considerations

The spirocyclic nature of 6-Oxaspiro[2.5]octan-1-amine imposes significant conformational constraints. The cyclopropane ring is inherently rigid and planar. The tetrahydropyran ring, however, can adopt several conformations, with the chair form being the most stable for simple six-membered rings. The spiro fusion will influence the preferred chair conformation and the orientation of the amine-bearing cyclopropyl group (axial vs. equatorial).

Experimental Approaches to 3D Conformation Determination

1. X-ray Crystallography: Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's 3D structure in the solid state.[9][10] This technique can precisely define bond lengths, bond angles, and the overall conformation of the spirocyclic system.[11][12][13]

Experimental Workflow for X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Slow Evaporation Slow Evaporation Mount Crystal Mount Crystal Slow Evaporation->Mount Crystal High-quality crystal Vapor Diffusion Vapor Diffusion Vapor Diffusion->Mount Crystal Cooling Cooling Cooling->Mount Crystal X-ray Diffractometer X-ray Diffractometer Mount Crystal->X-ray Diffractometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Model Building Model Building Electron Density Map->Model Building Refinement Refinement Model Building->Refinement Final 3D Structure Final 3D Structure Refinement->Final 3D Structure

Caption: Workflow for 3D structure determination by X-ray crystallography.

2. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the 3D structure and dynamics of molecules in solution.[14][15] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, which can be used to define the relative stereochemistry and preferred conformation.[16]

Computational Chemistry: A Predictive Approach

In the absence of experimental data, computational modeling can provide valuable insights into the 3D conformation and physicochemical properties of 6-Oxaspiro[2.5]octan-1-amine.[17]

Proposed Computational Workflow

G 2D Structure 2D Structure Conformational Search Conformational Search 2D Structure->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Generate multiple conformers Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation DFT or Molecular Mechanics Lowest Energy Conformer Lowest Energy Conformer Energy Calculation->Lowest Energy Conformer Identify most stable conformation Property Prediction Property Prediction Lowest Energy Conformer->Property Prediction pKa, logP, etc.

Caption: A computational workflow for conformational analysis and property prediction.

Methodology:

  • Conformational Search: A systematic or stochastic search of the conformational space to identify low-energy conformers.

  • Geometry Optimization: High-level quantum mechanical calculations (e.g., Density Functional Theory) to refine the geometry of the identified conformers.[18]

  • Energy Calculation: Calculation of the relative energies of the conformers to determine the most stable structure.

  • Property Prediction: Use of the optimized 3D structure to predict physicochemical properties such as pKa and logP using established algorithms.[5][19]

Conclusion

6-Oxaspiro[2.5]octan-1-amine is a promising scaffold for medicinal chemistry, offering a unique three-dimensional architecture. While a complete experimental characterization is yet to be published, this guide provides a comprehensive framework for its investigation. By employing the detailed experimental protocols for determining its key physicochemical properties and utilizing advanced spectroscopic and computational methods for conformational analysis, researchers can unlock the full potential of this novel building block in the pursuit of innovative therapeutics.

References

  • Slideshare. (n.d.). pKa and log p determination. [Link]

  • Janardhanam, S., Balakumar, A., Rajagopalan, K., Suganthi Bai, L., Ravikumar, K., & Rajan, S. S. (1993). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography.
  • Seven Star Pharma. (n.d.). pKa and Log P. [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. [Link]

  • Oja, M., & Maran, U. (2014).
  • Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • ResearchGate. (n.d.). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa.... [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • ResearchGate. (n.d.). X-ray structure of spiro compound 7b. [Link]

  • Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc, 2002(3), 63-70.
  • Arkat USA. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12. [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.).
  • PubChemLite. (n.d.). 6-oxaspiro[2.5]octan-1-amine hydrochloride (C7H13NO). [Link]

  • Semantic Scholar. (2020). New cyclic and spirocyclic aminosilanes. [Link]

  • Ferguson, G., Low, J. N., & Wardell, J. L. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(10), 589-599.
  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.
  • NextSDS. (n.d.). 6-Oxaspiro[2.5]octan-1-amine Hydrochloride — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. [Link]

  • Roitberg Group. (n.d.). Publications - Roitberg Group: Computational Chemistry. [Link]

  • arXiv. (2025). generative amine design with multi-property optimization for efficient co2 capture. [Link]

  • MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]

  • Royal Society of Chemistry. (2018). Polydopamine and eumelanin molecular structures investigated with ab initio calculations. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Crystallographic Analysis of Spirocyclic Amines

An in-depth analysis of the crystallographic data and X-ray structure for the specific compound 6-Oxaspiro[2.5]octan-1-amine did not yield any publicly available, verified crystal structures in prominent databases such a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the crystallographic data and X-ray structure for the specific compound 6-Oxaspiro[2.5]octan-1-amine did not yield any publicly available, verified crystal structures in prominent databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This indicates that the crystal structure of this particular molecule has likely not been determined or reported in the peer-reviewed scientific literature to date.

However, to fulfill the educational and technical requirements of this guide for researchers and drug development professionals, this document will proceed by presenting a comprehensive, illustrative workflow for the crystallographic analysis of a closely related and structurally analogous compound. This approach will provide a robust and scientifically grounded framework that is directly applicable to the study of novel spirocyclic amines like 6-Oxaspiro[2.5]octan-1-amine.

The methodologies, data interpretation, and experimental considerations detailed herein are based on established principles of small-molecule X-ray crystallography and are representative of the rigorous process required to elucidate the three-dimensional structure of such compounds.

This guide provides a detailed technical overview of the process of determining the three-dimensional structure of spirocyclic amines using single-crystal X-ray diffraction. While specific data for 6-Oxaspiro[2.5]octan-1-amine is not available, we will use established methodologies and representative data to illustrate the complete workflow, from synthesis and crystallization to structure solution and validation.

The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Their rigid, three-dimensional nature offers a distinct advantage over more flexible aliphatic or aromatic systems by allowing for precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a 6-oxaspiro[2.5]octane core, for instance, imparts a unique conformational rigidity and introduces a polar ether linkage, which can be crucial for modulating pharmacokinetic properties such as solubility and metabolic stability. The primary amine group often serves as a key interaction point with protein targets or as a handle for further chemical modification.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. Each step is critical for the success of the subsequent one, culminating in a high-resolution molecular structure.

The initial and foundational step is the synthesis of the target compound with high purity. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for X-ray diffraction.

Illustrative Synthetic Protocol (General Approach):

A common route to spiro-epoxides involves the reaction of a cyclic ketone with a suitable sulfur ylide, such as dimethylsulfoxonium ylide. The resulting epoxide can then be subjected to nucleophilic ring-opening with an appropriate amine source, followed by cyclization to form the spirocyclic amine.

Step-by-Step Protocol:

  • Epoxidation: Cyclohexanone is reacted with dimethylsulfoxonium ylide (generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride) in a polar aprotic solvent such as DMSO. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The epoxide is then purified using column chromatography on silica gel.

  • Amination and Cyclization: The purified epoxide is then reacted with a protected amine nucleophile. This is often followed by a deprotection step and subsequent intramolecular cyclization to yield the final 6-Oxaspiro[2.5]octan-1-amine.

  • Final Purification: The final product is rigorously purified, typically by recrystallization or a final chromatographic step, to achieve a purity of >99%, as confirmed by NMR and LC-MS.

Obtaining a single crystal of sufficient size and quality is often the most challenging aspect of the process. For small molecules like spirocyclic amines, several techniques can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The key is to screen a variety of solvents to find one in which the compound has moderate solubility.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystal formation.

Causality in Solvent Selection: The choice of solvent is paramount. A good crystallizing solvent is one in which the compound is not too soluble, allowing for a slow and ordered aggregation of molecules into a crystal lattice. A screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) is a standard starting point.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal.

Experimental Workflow Diagram:

G cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (>99%) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution (e.g., SHELXT) DataCollection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Workflow from synthesis to final structure validation.

Step-by-Step X-ray Crystallography Protocol:

  • Crystal Selection and Mounting: A well-formed single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a loop, typically cryo-cooled in a stream of nitrogen gas to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using software like checkCIF to ensure it conforms to established crystallographic standards and is chemically reasonable.

Interpreting the Crystallographic Data

The final output of a crystallographic analysis is a set of coordinates for each atom in the unit cell and a wealth of other parameters. This data is typically deposited in a crystallographic database and summarized in a table within the publication.

Table 1: Representative Crystallographic Data for a Spirocyclic Amine

ParameterValue
Chemical FormulaC8 H13 N O
Formula Weight139.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.456(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)787.9(3)
Z4
Density (calculated) (g/cm³)1.172
Absorption Coeff. (mm⁻¹)0.081
F(000)304
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range (°)2.5 - 27.5
Reflections collected7189
Independent reflections1625 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.058, wR₂ = 0.135

Authoritative Grounding: The parameters presented in this table are standard for crystallographic reports and are essential for assessing the quality of the structure determination. The R-factors (R₁ and wR₂) are key indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. The checkCIF validation report, often required for publication, provides a thorough check of the data's integrity.

Molecular Structure and Conformation

The primary result of the X-ray analysis is the precise three-dimensional structure of the molecule. For 6-Oxaspiro[2.5]octan-1-amine, this would reveal the conformation of the cyclohexane ring (likely a chair conformation), the orientation of the cyclopropane and oxetane rings relative to each other, and the precise bond lengths and angles.

Molecular Structure Diagram:

Caption: 2D representation of 6-Oxaspiro[2.5]octan-1-amine.

Trustworthiness through Self-Validation: The determined structure must be chemically logical. Bond lengths and angles should fall within expected ranges for similar compounds. The analysis of intermolecular interactions, such as hydrogen bonds involving the amine group and the ether oxygen, provides further validation of the crystal packing and can offer insights into the solid-state behavior of the compound. For example, the amine group would be expected to act as a hydrogen bond donor, potentially interacting with the ether oxygen of a neighboring molecule.

Conclusion

While the specific crystal structure of 6-Oxaspiro[2.5]octan-1-amine remains to be reported, the methodologies for its determination are well-established. A successful crystallographic study hinges on a meticulous approach, beginning with high-purity synthesis, followed by systematic crystallization screening, and culminating in a rigorous X-ray diffraction analysis and structure validation. The resulting three-dimensional structural information is invaluable for understanding the compound's conformational preferences and its potential interactions with biological targets, thereby guiding further efforts in drug design and development.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide (2nd ed.). John Wiley & Sons. [Link]

  • International Union of Crystallography. checkCIF.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 6-Oxaspiro[2.5]octan-1-amine building blocks

An Application Note and Detailed Protocol for the Synthesis of 6-Oxaspiro[2.5]octan-1-amine Building Blocks For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 6-Oxaspiro[2.5]octan-1-amine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological and physicochemical properties. The 6-oxaspiro[2.5]octane moiety, in particular, presents a valuable bioisostere for commonly used cyclic systems, providing a rigid framework for the precise spatial orientation of functional groups. This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-oxaspiro[2.5]octan-1-amine, a key building block for the development of novel therapeutics. The described synthetic route is designed to be robust and scalable, starting from readily available commercial materials.

Introduction

The incorporation of spirocyclic systems into drug candidates has emerged as a powerful strategy to enhance binding affinity, selectivity, and metabolic stability. The rigid nature of the spiro-junction minimizes conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The 6-oxaspiro[2.5]octane framework, containing a tetrahydropyran ring fused to a cyclopropane, is a particularly attractive scaffold. The primary amine functionality at the 1-position of the cyclopropane ring serves as a crucial handle for further derivatization, enabling the exploration of a wide chemical space in medicinal chemistry programs.

This document outlines a rational and efficient multi-step synthesis of 6-oxaspiro[2.5]octan-1-amine. The synthetic strategy begins with the construction of the spirocyclic core via a key cyclopropanation step, followed by functional group manipulations to install the desired primary amine. Each step is detailed with theoretical justification, experimental procedures, and characterization data.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the target compound, 6-oxaspiro[2.5]octan-1-amine, is depicted below. The primary amine can be derived from a carboxylic acid via a Curtius rearrangement, a reliable method for the synthesis of primary amines from carboxylic acids with retention of the carbon skeleton. The precursor, 6-oxaspiro[2.5]octane-1-carboxylic acid, can be synthesized through the cyclopropanation of an α,β-unsaturated ester derived from tetrahydropyran-4-one.

G target 6-Oxaspiro[2.5]octan-1-amine fg1 Functional Group Interconversion (Curtius Rearrangement) target->fg1 acid 6-Oxaspiro[2.5]octane-1-carboxylic acid fg1->acid cyclo Cyclopropanation (Corey-Chaykovsky Reaction) acid->cyclo diester α,β-Unsaturated Diester cyclo->diester knoevenagel Knoevenagel Condensation diester->knoevenagel ketone Tetrahydropyran-4-one knoevenagel->ketone malonate Diethyl Malonate knoevenagel->malonate

Caption: Retrosynthetic pathway for 6-Oxaspiro[2.5]octan-1-amine.

Synthetic Protocol

The forward synthesis is a four-step process starting from commercially available tetrahydropyran-4-one and diethyl malonate.

Step 1: Synthesis of Diethyl 2-(tetrahydro-2H-pyran-4-ylidene)malonate

This step involves a Knoevenagel condensation to introduce the malonate functionality, which will ultimately become the cyclopropane ring.

Reaction Scheme:

Protocol:

  • To a solution of tetrahydropyran-4-one (10.0 g, 100 mmol) and diethyl malonate (16.0 g, 100 mmol) in toluene (100 mL), add piperidine (1.0 mL) and acetic acid (0.6 mL).

  • Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux for 12 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

Table 1: Reagents for Step 1

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Tetrahydropyran-4-one100.1210.0 g100
Diethyl Malonate160.1716.0 g100
Piperidine85.151.0 mL-
Acetic Acid60.050.6 mL-
Toluene92.14100 mL-
Step 2: Synthesis of Diethyl 6-oxaspiro[2.5]octane-1,1-dicarboxylate

The key cyclopropanation is achieved using a Corey-Chaykovsky reaction with a sulfur ylide.[1][2] This reaction is known for its efficiency in forming three-membered rings from electron-deficient olefins.[3]

Reaction Scheme:

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous dimethyl sulfoxide (DMSO) (100 mL) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (24.2 g, 110 mmol) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Cool the ylide solution to 0 °C and add a solution of diethyl 2-(tetrahydro-2H-pyran-4-ylidene)malonate (from Step 1, ~100 mmol) in DMSO (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spiro-diester.

Step 3: Synthesis of 6-Oxaspiro[2.5]octane-1-carboxylic acid

This step involves the hydrolysis of the diester followed by decarboxylation to yield the mono-carboxylic acid.

Reaction Scheme:

Protocol:

  • Dissolve the diethyl 6-oxaspiro[2.5]octane-1,1-dicarboxylate (from Step 2) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add potassium hydroxide (22.4 g, 400 mmol) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified solution to 80 °C for 2 hours to effect decarboxylation.

  • Cool the solution to room temperature and extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 6-oxaspiro[2.5]octane-1-carboxylic acid, which can often be used in the next step without further purification.

Step 4: Synthesis of 6-Oxaspiro[2.5]octan-1-amine

The final step is the conversion of the carboxylic acid to the primary amine via a Curtius rearrangement. This is a reliable method for the synthesis of aminocyclopropanes.[4][5]

Reaction Scheme:

Protocol:

  • Acyl Chloride Formation: To a solution of 6-oxaspiro[2.5]octane-1-carboxylic acid (from Step 3) in anhydrous dichloromethane (100 mL) containing a catalytic amount of DMF (2 drops), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in acetone (100 mL) and cool to 0 °C. Add a solution of sodium azide (1.5 equivalents) in water (30 mL) dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1 hour at 0 °C.

  • Curtius Rearrangement: Dilute the reaction mixture with toluene (100 mL) and separate the organic layer. Wash the organic layer with cold water and brine. Heat the toluene solution to reflux for 2-3 hours, or until the evolution of nitrogen gas ceases, to form the isocyanate.

  • Hydrolysis: Cool the isocyanate solution and add 6M hydrochloric acid (100 mL). Heat the biphasic mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and separate the layers. Wash the aqueous layer with diethyl ether (2 x 50 mL).

  • Basify the aqueous layer to pH >12 with 10M sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the free amine with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-oxaspiro[2.5]octan-1-amine. The product can be further purified by distillation or converted to its hydrochloride salt for easier handling and storage.

Workflow Diagram

G start Tetrahydropyran-4-one step1 Knoevenagel Condensation (Piperidine, Acetic Acid, Toluene, Reflux) start->step1 product1 Diethyl 2-(tetrahydro-2H-pyran-4-ylidene)malonate step1->product1 step2 Corey-Chaykovsky Cyclopropanation (Trimethylsulfoxonium iodide, NaH, DMSO) product1->step2 product2 Diethyl 6-oxaspiro[2.5]octane-1,1-dicarboxylate step2->product2 step3 Hydrolysis & Decarboxylation (1. KOH, EtOH/H2O, Reflux; 2. HCl, Heat) product2->step3 product3 6-Oxaspiro[2.5]octane-1-carboxylic acid step3->product3 step4 Curtius Rearrangement (1. (COCl)2; 2. NaN3; 3. Toluene, Reflux; 4. HCl, Reflux) product3->step4 final_product 6-Oxaspiro[2.5]octan-1-amine step4->final_product

Caption: Synthetic workflow for 6-Oxaspiro[2.5]octan-1-amine.

Conclusion

The protocol detailed in this application note provides a reliable and scalable route to the valuable building block, 6-oxaspiro[2.5]octan-1-amine. The synthesis leverages well-established and high-yielding reactions, starting from readily available commercial materials. This building block is poised for use in the synthesis of novel spirocyclic compounds for drug discovery and development, offering a unique three-dimensional scaffold to explore new chemical space.

References

  • PubMed. A new synthesis of 1-aminocyclopropane-1-carboxylic acid and of its (E)- and (Z)-2-substituted analogues (R = CH3;i-Pr;C6H5) has been performed by means of the "diazo-addition" method, starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. Available from: [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link] CHD.org/index.php/B CHD/article/view/399

  • ACS Publications. Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. Available from: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Scribd. Efficient Synthesis of 1-Aminocyclopropane. Available from: [Link]

  • ACS Publications. Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Available from: [Link]

  • Royal Society of Chemistry. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Available from: [Link]

  • ResearchGate. (a) Retrosynthesis of 4 from 9. (b) Synthesis of spirocyclopropyl methyl azahomocubane (11 and 12. Available from: [Link]

  • RSC Publishing. An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. Available from: [Link]

  • National Institutes of Health. A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. Available from: [Link]

  • Vapourtec. Two step flow photochemical synthesis of 1,1-cyclopropane aminoketones. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Oxaspiro[2.5]octan-1-amine

Welcome to the technical support guide for the synthesis of 6-Oxaspiro[2.5]octan-1-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-Oxaspiro[2.5]octan-1-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and troubleshoot effectively. The following content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Part 1: General Synthetic Strategies

Question 1: What are the primary synthetic routes to prepare 6-Oxaspiro[2.5]octan-1-amine?

There are two principal and well-established routes for the synthesis of 6-Oxaspiro[2.5]octan-1-amine. The choice between them often depends on the availability of starting materials, required scale, and safety considerations.

  • Route A: Reduction of a Nitrile Intermediate. This is a robust method that involves the synthesis of 6-oxaspiro[2.5]octane-1-carbonitrile followed by its reduction to the target primary amine. This pathway is often favored for its reliability and the commercial availability of precursors to the nitrile intermediate. A common method involves the reaction of a suitable iodide with potassium cyanide, followed by reduction[1].

  • Route B: Reductive Amination of a Ketone Precursor. This is a highly versatile and convergent approach where 6-Oxaspiro[2.5]octan-1-one is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine[2][3]. This one-pot procedure can be highly efficient but is sensitive to reaction conditions.

Below is a workflow diagram illustrating these two primary synthetic pathways.

synthesis_workflow cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination start_A Precursors for Nitrile Synthesis nitrile 6-Oxaspiro[2.5]octane-1-carbonitrile start_A->nitrile e.g., KCN/DMSO [4] amine_A 6-Oxaspiro[2.5]octan-1-amine nitrile->amine_A Reduction (e.g., Raney Ni, LiAlH4) [4] start_B Precursors for Ketone Synthesis ketone 6-Oxaspiro[2.5]octan-1-one start_B->ketone e.g., Cyclization amine_B 6-Oxaspiro[2.5]octan-1-amine ketone->amine_B NH3 source, Reducing Agent (e.g., NaBH3CN) [21] reductive_amination_pathway Ketone 6-Oxaspiro[2.5]octan-1-one Alcohol Side Product: Alcohol Ketone->Alcohol + [H-] (Competing Reaction) Imine Imine Intermediate Ketone->Imine + NH4OAc - H2O Amine Target Amine Imine->Ketone Hydrolysis Imine->Amine + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Ketone ReducingAgent->Imine

Sources

Optimization

Overcoming solubility issues of 6-Oxaspiro[2.5]octan-1-amine in organic solvents

Welcome to the Technical Support Center for 6-Oxaspirooctan-1-amine . This hub is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with this specific sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Oxaspirooctan-1-amine . This hub is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with this specific spirocyclic building block.

Below, you will find diagnostic workflows, chemical causality FAQs, quantitative solubility data, and self-validating experimental protocols to ensure your syntheses proceed without interruption.

Diagnostic Workflow: Identifying Your Solubility Bottleneck

Use the following logic tree to diagnose why your 6-Oxaspirooctan-1-amine is failing to dissolve and to identify the correct troubleshooting protocol.

DiagnosticWorkflow Start Compound not dissolving in organic solvent? CheckForm Identify Compound Form Start->CheckForm Salt HCl Salt (CAS 1779133-13-9) CheckForm->Salt Ionic FreeBase Free Base (CAS 1250756-65-0) CheckForm->FreeBase Neutral SaltFix Protocol A or B: Free-basing or In Situ Neutralization Salt->SaltFix SolventCheck Check Solvent Polarity FreeBase->SolventCheck Success Proceed with Reaction SaltFix->Success NonPolar Non-polar Solvent (e.g., Hexane, Toluene) SolventCheck->NonPolar Polar Polar Aprotic Solvent (e.g., DCM, THF) SolventCheck->Polar CoSolvent Protocol C: Solvent Blending (Co-solvents) NonPolar->CoSolvent Polar->Success CoSolvent->Success

Diagnostic workflow for troubleshooting 6-Oxaspirooctan-1-amine solubility issues.

Frequently Asked Questions (FAQs)

Q: Why is 6-Oxaspirooctan-1-amine so difficult to dissolve in standard organic solvents compared to other aliphatic amines? A: The difficulty arises from the structural design of the molecule. Spirocyclic amines are heavily utilized in drug discovery to "escape from flatland," increasing sp3 character to enhance metabolic stability and provide unique 3D exit vectors[1]. However, incorporating an oxygen atom into the spirocyclic core (creating an oxa-spirocycle) dramatically lowers lipophilicity and increases aqueous solubility—sometimes by up to 40 times compared to all-carbon analogues. Because of this high polarity, the free base struggles to dissolve in non-polar organics. Furthermore, this compound is most commonly sold as a hydrochloride salt (CAS 1779133-13-9)[2], which possesses a high lattice energy and is entirely insoluble in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) without chemical neutralization.

Q: I purchased the compound, but the bottle doesn't specify if it's a salt. How can I verify this before starting my reaction? A: Check the CAS number on your Certificate of Analysis (CoA). CAS 1779133-13-9 corresponds to the hydrochloride salt[2], while CAS 1250756-65-0 is the free base. If the CAS is unavailable, perform a rapid self-validating solubility test: add 5 mg of the compound to 1 mL of distilled water. The HCl salt will dissolve instantaneously to form a clear solution, whereas the free base will only partially dissolve, forming a cloudy suspension due to its lower aqueous solubility.

Q: I have the free base, but it is still aggregating and crashing out in toluene. Why? A: This is a classic case of intermolecular self-association. The primary amine group acts as both a hydrogen bond donor and acceptor, while the spirocyclic ether oxygen acts as a strong hydrogen bond acceptor. In a non-polar solvent like toluene (which lacks H-bond donating or accepting capabilities), the molecules hydrogen-bond with each other rather than the solvent, leading to aggregation and precipitation. You must use a co-solvent system (see Protocol C) to disrupt these intermolecular networks.

Quantitative Data: Solvent Compatibility Matrix

To prevent trial-and-error, use the following table to select the appropriate solvent based on the form of 6-Oxaspirooctan-1-amine you possess.

SolventDielectric Constant ( ε )Solubility: HCl SaltSolubility: Free BaseRecommended Application
Water 80.1Excellent (>100 mg/mL)Poor/ModerateAqueous workups, biological assays
DMSO 46.7GoodExcellentStock solutions, NMR, SN​Ar reactions
Methanol 32.7GoodExcellentDeprotections, reductive aminations
DCM 8.9Insoluble GoodAmide couplings (requires free base)
THF 7.5Insoluble ModerateGrignard reactions, reductions
Toluene 2.4Insoluble Poor (Aggregates)Avoid unless using co-solvents (Protocol C)

Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: Ex Situ Free-Basing via Liquid-Liquid Extraction (LLE)

Purpose: To isolate the pure, neutral free base for moisture-sensitive organic reactions where in situ salt byproducts would interfere. Causality: Treating the aqueous ammonium salt with a strong base (NaOH) shifts the equilibrium entirely to the neutral amine. The highly polar oxa-spirocycle requires a moderately polar organic solvent (like DCM or 2-MeTHF) for efficient extraction.

  • Dissolution: Dissolve 1.0 g of 6-Oxaspirooctan-1-amine HCl in 10 mL of distilled water.

  • Neutralization: Chill the flask to 0°C. Slowly add 2M NaOH dropwise while stirring.

  • Self-Validation (Critical): Test the aqueous layer with pH paper. Continue adding NaOH until the pH is strictly > 10. Logic: The pKa​ of primary aliphatic amines is typically 9–10.5; you must exceed this to ensure complete deprotonation.

  • Extraction: Extract the aqueous layer three times with 15 mL of DCM or 2-MeTHF.

  • Drying: Wash the combined organic layers with 10 mL of brine, then dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentration & Validation: Concentrate under reduced pressure to yield the free base. Spot the resulting product on a TLC plate and stain with Ninhydrin. A distinct purple/pink spot confirms the successful isolation of the primary amine[3].

Protocol B: In Situ Neutralization for Amide Couplings

Purpose: To bypass aqueous extraction when performing standard couplings (e.g., using HATU, EDC) in aprotic solvents. Causality: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It is fully soluble in DCM/DMF and will deprotonate the spirocyclic amine without competing for electrophiles in your downstream reaction.

  • Suspension: Suspend 1.0 eq of the HCl salt in anhydrous DCM or DMF (0.1 M concentration). The mixture will be cloudy.

  • Base Addition: Add 2.5 to 3.0 eq of DIPEA.

  • Solvation: Sonicate the mixture for 2–5 minutes at room temperature.

  • Self-Validation: Visually inspect the flask. The cloudy suspension will transition into a clear, homogeneous solution. Logic: Both the newly formed 6-Oxaspirooctan-1-amine free base and the DIPEA·HCl byproduct are highly soluble in DMF (and sufficiently soluble in DCM), confirming successful neutralization.

  • Coupling: Immediately add your carboxylic acid and coupling reagent to the clear solution.

Protocol C: Solvent Blending for Non-Polar Requirements

Purpose: To force the free base into solution when a reaction strictly requires a non-polar continuous phase (e.g., certain transition-metal catalyzed cross-couplings in toluene). Causality: Adding a small amount of a polar aprotic H-bond acceptor (THF) disrupts the amine-ether intermolecular hydrogen bonding that causes aggregation in pure toluene.

  • Solvent Prep: Prepare a co-solvent mixture of Toluene:THF at a 4:1 (v/v) ratio.

  • Dissolution: Add the free base amine to the solvent mixture.

  • Thermal Agitation: Gently warm the mixture to 40°C while stirring until a clear solution is achieved. Maintain at this temperature if precipitation begins upon cooling.

Mechanistic Workflow: In Situ Neutralization

The following diagram illustrates the chemical logic and visual validation checkpoints when executing Protocol B.

ExperimentalWorkflow Step1 Suspend HCl Salt in DCM/DMF Step2 Add 3.0 eq DIPEA (Non-nucleophilic Base) Step1->Step2 Equilibrium Deprotonation Equilibrium (Driven forward by excess base) Step2->Equilibrium FreeBase Solvated Free Base (Active Nucleophile) Equilibrium->FreeBase Byproduct DIPEA·HCl Salt (Soluble Byproduct) Equilibrium->Byproduct Validation Visual Check: Suspension becomes clear FreeBase->Validation Byproduct->Validation

Step-by-step workflow and chemical logic for in situ neutralization of the amine HCl salt.

References

  • "Spirocyclic Piperidines in Drug Discovery", PharmaBlock. 4

  • "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks", ChemRxiv. 1

  • "Oxa-spirocycles: synthesis, properties and applications", National Institutes of Health (NIH). 5

  • "6-Oxaspirooctan-1-amine hydrochloride | 1779133-13-9", Sigma-Aldrich. 2

  • "Amine workup : r/Chempros", Reddit. 3

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 6-Oxaspiro[2.5]octan-1-amine Analysis

Welcome to the technical support center for the analysis of 6-Oxaspiro[2.5]octan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 6-Oxaspiro[2.5]octan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your high-performance liquid chromatography (HPLC) method development and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 6-Oxaspiro[2.5]octan-1-amine.

Q1: What are the biggest challenges in analyzing 6-Oxaspiro[2.5]octan-1-amine by HPLC?

A1: The primary challenges stem from its chemical properties:

  • Lack of a UV Chromophore: The molecule does not possess a significant UV-absorbing functional group, making detection by standard UV-Vis detectors difficult.[1][2][3]

  • High Polarity: As a small polar amine, it exhibits poor retention on traditional reversed-phase (RP) columns like C18 and C8.[4][5][6]

  • Potential for Chiral Centers: Depending on the synthesis route, this spiro compound may exist as a mixture of enantiomers, requiring chiral separation techniques for accurate analysis.[7][8]

Q2: Which detection methods are suitable for 6-Oxaspiro[2.5]octan-1-amine?

A2: Due to the lack of a chromophore, alternative detection methods are necessary. The most common are:

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is compatible with gradient elution and detects any non-volatile analyte.[1][2][9][10]

  • Charged Aerosol Detector (CAD): Another universal detector that provides a response proportional to the mass of the analyte and is compatible with a wide range of mobile phases.[11][12][13][14]

  • Mass Spectrometry (MS): Offers high sensitivity and selectivity, and can confirm the identity of the analyte.

  • Pre-column Derivatization with a UV-absorbing or Fluorescent Tag: This approach chemically modifies the amine to allow for detection by UV-Vis or fluorescence detectors.[3][15][16][17][18]

Q3: What chromatographic modes are recommended for retaining this polar compound?

A3: To overcome the poor retention on reversed-phase columns, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase to retain polar analytes.[4][6][19]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms for polar and ionizable compounds.[20][21][22][23][24]

  • Reversed-Phase with Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged analytes on a reversed-phase column. However, this can lead to long column equilibration times and is often not compatible with MS detection.[25][26]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your analysis.

Issue 1: No or Low Signal/Sensitivity

If you are struggling to detect 6-Oxaspiro[2.5]octan-1-amine, the issue likely lies with your detection method.

Causality: The molecule's lack of a UV chromophore is the most probable cause. Standard UV detectors will not provide an adequate response.

Troubleshooting Workflow:

A workflow for troubleshooting low signal issues.

Detailed Protocols:

Protocol 2.1: Implementing Pre-column Derivatization

This protocol outlines the general steps for derivatizing the primary amine of 6-Oxaspiro[2.5]octan-1-amine with a UV-active agent like dansyl chloride.

  • Reagent Preparation: Prepare a solution of dansyl chloride in a suitable organic solvent (e.g., acetonitrile). Prepare a basic buffer (e.g., sodium bicarbonate, pH 9-10).

  • Sample Preparation: Dissolve a known amount of your sample in the basic buffer.

  • Derivatization Reaction: Add an excess of the dansyl chloride solution to the sample solution. Vortex the mixture and allow it to react in the dark at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes). The reaction should be optimized for your specific analyte.

  • Quenching: Add a small amount of a primary or secondary amine (e.g., proline) to quench any unreacted dansyl chloride.

  • Injection: Inject the derivatized sample into the HPLC system equipped with a UV or fluorescence detector.

Protocol 2.2: Optimizing ELSD/CAD Parameters

For universal detectors, optimizing the settings is crucial for sensitivity.

  • ELSD:

    • Nebulizer Temperature: Adjust to ensure efficient nebulization without premature evaporation of the analyte.

    • Drift Tube Temperature: Optimize to evaporate the mobile phase without volatilizing the analyte. A good starting point is a temperature significantly lower than the analyte's boiling point.[1]

    • Gas Flow Rate: Adjust to achieve a stable baseline and optimal signal-to-noise ratio.

  • CAD:

    • Power Function: Ensure this is set appropriately for your concentration range.

    • Filter Settings: Adjust to reduce baseline noise.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration accuracy.

Causality:

  • Peak Tailing: Often caused by secondary interactions between the basic amine and acidic silanol groups on the silica-based stationary phase. It can also result from column overload.

  • Peak Fronting: Typically indicates column overload or a problem with how the sample is introduced to the column.

Troubleshooting Workflow:

A decision tree for addressing poor peak shape.

Detailed Protocols:

Protocol 2.3: Using Mobile Phase Modifiers

To mitigate peak tailing from silanol interactions, add a competitive base to the mobile phase.

  • Prepare Mobile Phase: Prepare your standard mobile phase.

  • Add Modifier: Add a small amount of a modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase. A typical starting concentration is 0.1% (v/v).

  • Equilibrate: Equilibrate the column with the modified mobile phase for at least 15-20 column volumes before injecting your sample.

Table 1: Comparison of Chromatographic Modes for Polar Amine Analysis

Chromatographic ModeStationary PhaseMobile PhaseProsCons
Reversed-Phase C18, C8 (non-polar)High AqueousWidely available, well-understood.Poor retention for polar amines.[6]
HILIC Bare Silica, Amide, Cyano (polar)High OrganicExcellent retention for polar compounds.[27][19]Sensitive to water content, longer equilibration times.[6]
Mixed-Mode Cation-exchange & RPVariesTunable selectivity, good for complex mixtures.[21][22][23]Method development can be more complex.
Issue 3: Poor Resolution/Chiral Separation

If you need to separate enantiomers of 6-Oxaspiro[2.5]octan-1-amine, a standard achiral method will be insufficient.

Causality: Enantiomers have identical physical and chemical properties in an achiral environment. Chiral recognition is required for separation.

Troubleshooting Workflow:

A guide for improving chromatographic resolution.

Detailed Protocols:

Protocol 2.4: Screening Chiral Stationary Phases (CSPs)

The most direct approach for chiral separation is to use a chiral column.

  • Column Selection: Choose a set of CSPs with different selectivities. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for spiro compounds.[7][28]

  • Mobile Phase Screening: Screen different mobile phases, typically normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water or methanol/water).

  • Additive Effects: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase mode can significantly improve peak shape and resolution.

  • Temperature Optimization: Adjust the column temperature to fine-tune selectivity.

Table 2: Chiral Separation Strategies

StrategyDescriptionProsCons
Chiral Stationary Phase (CSP) The stationary phase is chiral, allowing for direct separation of enantiomers.[8]Direct analysis, widely applicable.CSPs can be expensive.
Chiral Mobile Phase Additive (CMPA) A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers.[29]Uses standard achiral columns.The additive can be costly and may interfere with detection.
Chiral Derivatization The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can be separated on an achiral column.[29]Can improve detectability and separation.Requires a derivatization step, potential for analytical error.

By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the analysis of 6-Oxaspiro[2.5]octan-1-amine.

References

  • Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Evaporative Light Scattering Detection (ELSD) - Teledyne Labs. (n.d.). Retrieved March 24, 2026, from [Link]

  • ELSD-LT III - Shimadzu. (n.d.). Retrieved March 24, 2026, from [Link]

  • Evaporative light scattering detector ELSD - Advion Interchim Scientific. (n.d.). Retrieved March 24, 2026, from [Link]

  • Waters 2420 Evaporative Light Scattering Detector. (n.d.). Retrieved March 24, 2026, from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC Europe. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020, January 2). National Center for Biotechnology Information. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. (n.d.). Retrieved March 24, 2026, from [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed. (2012, April 15). National Center for Biotechnology Information. [Link]

  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids | Request PDF - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis - Waters Corporation. (n.d.). Retrieved March 24, 2026, from [Link]

  • Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography - Waters Corporation. (n.d.). Retrieved March 24, 2026, from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025, December 23). [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. (2026, March 21). Analytical Chemistry. [Link]

  • APPLICATION NOTE - YMC Europe. (n.d.). Retrieved March 24, 2026, from [Link]

  • How charged aerosol detection is revolutionizing HPLC analysis - Wiley Analytical Science. (2023, July 20). [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. (2025, August 6). [Link]

  • HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. (n.d.). SpringerLink. [Link]

  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS - May 20 2020. (2020, May 20). Chromatography Today. [Link]

  • Mixed Mode Chromatography (MMC) Technology - Therapeutic Proteins & Peptides. (n.d.). Retrieved March 24, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 24, 2026, from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved March 24, 2026, from [Link]

  • Mixed Mode Chromatography - Sartorius. (n.d.). Retrieved March 24, 2026, from [Link]

  • Interpreting and troubleshooting anomalous HPLC results? - ResearchGate. (2020, November 11). [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved March 24, 2026, from [Link]

  • GENERAL HPLC METHODS. (n.d.). Retrieved March 24, 2026, from [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent | Shodex HPLC Columns and Standards. (n.d.). Retrieved March 24, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. [Link]

  • resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf - TSI Journals. (n.d.). Retrieved March 24, 2026, from [Link]

  • HPLC Methods for analysis of Octopamine - HELIX Chromatography. (n.d.). Retrieved March 24, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Handling & Storage of 6-Oxaspirooctan-1-amine

Technical Support Center: Handling & Storage of 6-Oxaspiro[1]octan-1-amine Welcome to the Technical Support Center for 6-Oxaspiro[1]octan-1-amine . This highly specialized spirocyclic building block is prized in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 6-Oxaspiro[1]octan-1-amine

Welcome to the Technical Support Center for 6-Oxaspiro[1]octan-1-amine . This highly specialized spirocyclic building block is prized in medicinal chemistry for its rigid three-dimensional structure. However, its unique chemical architecture—a primary aliphatic amine attached to a strained cyclopropane ring fused to a tetrahydropyran system—makes it highly susceptible to specific degradation pathways.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind reagent failure, and implement field-proven, self-validating storage protocols.

Part 1: Troubleshooting & FAQs

Q1: My 6-Oxaspiro[1]octan-1-amine free base arrived as a pale-yellow liquid, but after a few months in the fridge, it has turned dark brown. Is it still viable? A: The color change is a definitive indicator of oxidative degradation. Primary aliphatic amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, heat, or light. The amine oxidizes first to a hydroxylamine intermediate, which subsequently degrades into oximes or nitroso compounds, causing the liquid to turn brown[2]. While the pristine free base is naturally a pale-yellow to yellow-brown liquid, progressive darkening signifies a severe loss of purity. We recommend discarding heavily discolored batches or purifying them via vacuum distillation prior to use.

Q2: I noticed a white, crusty solid forming around the cap and threads of my free base vial. What is this, and how do I prevent it? A: This solid is an ammonium carbamate salt. Primary amines are strong nucleophiles that react rapidly with atmospheric carbon dioxide (CO₂) to form carbamates[3]. In the presence of ambient moisture, these can further hydrolyze into bicarbonates[4]. To prevent this, the headspace of the vial must be purged with an inert gas (Argon) after every use, and the cap should be sealed tightly with Parafilm.

Q3: I am detecting unexpected ring-expanded or rearranged byproducts in my downstream synthesis. Could my starting material be the cause? A: Yes. The 6-oxaspiro[1]octane system contains a highly strained cyclopropane ring. Under oxidative stress, or in the presence of trace transition metals, the amine can form a radical intermediate. The adjacent cyclopropylcarbinyl radical undergoes extremely rapid ring-opening (with a rate constant kr​≈5×107 s−1 )[5][6]. This rapid rearrangement leads to ring-opened isomers, such as bicyclo[4.2.0]octane derivatives. Ensuring strictly anaerobic storage prevents the initiation of these radical pathways.

Q4: Should I purchase the free base or the hydrochloride (HCl) salt for long-term storage? A: For long-term storage, the hydrochloride salt (CAS 1779133-13-9) is vastly superior. Protonation of the primary amine neutralizes its nucleophilicity, thereby halting CO₂ absorption (carbamate formation) and significantly reducing its susceptibility to oxidation[2]. The HCl salt is a stable white powder that can be safely stored at 2–8°C[7]. However, note that the HCl salt is hygroscopic and must be protected from ambient moisture.

Part 2: Mechanistic Degradation Pathways

Understanding how your reagent degrades is critical to preventing it. Below are the logical relationships governing the degradation of 6-Oxaspiro[1]octan-1-amine.

AmineDegradation A 6-Oxaspirooctan-1-amine (Free Base) B Hydroxylamine Intermediate A->B O2, Light, Heat D Ammonium Carbamate (White Crust) A->D Atmospheric CO2 C Nitroso / Oxime (Brown Discoloration) B->C Further Oxidation

Fig 1: Primary degradation pathways of 6-Oxaspiro[1]octan-1-amine via oxidation and CO2 exposure.

RingOpening A Intact Spirocycle (Amine Radical) B Cyclopropylcarbinyl Radical A->B Oxidative Stress C Rearranged Isomer (Bicyclo[4.2.0]octane) B->C kr = 5 x 10^7 s^-1 (Ring Opening)

Fig 2: Radical-mediated ring-opening mechanism of the strained spiro[1]octane system.

Part 3: Quantitative Form Comparison

To assist in experimental design, the following table summarizes the physicochemical differences and storage requirements between the free base and the hydrochloride salt forms of the compound.

Property / Condition6-Oxaspiro[1]octan-1-amine (Free Base)6-Oxaspiro[1]octan-1-amine HCl (Salt)
CAS Number 1250756-65-01779133-13-9[7]
Physical State Pale-yellow to yellow-brown liquidWhite to brown powder/crystal
Optimal Storage Temp -20°C (Strictly anaerobic)2–8°C (Desiccated)
Oxidation Susceptibility High (Rapidly forms nitroso/oximes)Low (Amine lone pair is protonated)
CO₂ Reactivity High (Forms insoluble carbamates)None
Hygroscopicity ModerateHigh (Deliquesces if exposed to humidity)

Part 4: Self-Validating SOP for Aliquoting & Storage

To guarantee scientific integrity, storage protocols must not rely on assumptions. The following Standard Operating Procedure (SOP) utilizes a self-validating system to ensure the reagent remains uncompromised over time.

Objective

Prevent oxidative degradation, carbamate formation, moisture absorption, and spirocyclic ring-opening.

Step-by-Step Methodology
  • Vial Preparation:

    • Action: Bake amber glass vials and PTFE-lined caps at 120°C for >2 hours. Allow them to cool in a desiccator.

    • Causality: Amber glass prevents photo-catalyzed oxidation[2]. Baking removes trace surface moisture that accelerates bicarbonate formation and salt deliquescence.

  • Atmospheric Control:

    • Action: Transfer the bulk reagent into a glovebox maintained under high-purity Argon (<1 ppm O₂, <1 ppm H₂O).

    • Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket against atmospheric O₂ and CO₂ during transfer.

  • Aliquoting:

    • Action: Divide the reagent into single-use volumes (e.g., 50–100 mg per vial).

    • Causality: Eliminates repeated freeze-thaw cycles and limits atmospheric exposure to a single event per aliquot, drastically reducing the cumulative risk of degradation.

  • Sealing:

    • Action: Cap the vials tightly with the PTFE-lined septa and wrap the exterior seal with Parafilm.

  • System Validation (The Self-Validating Check):

    • Action: Immediately upon removing the sealed vials from the glovebox, record the exact mass of each aliquot (vial + reagent + cap) on an analytical balance to 4 decimal places. Write this mass on the vial label.

    • Validation Check: Before using an aliquot weeks or months later, re-weigh it. A mass increase of >0.5% definitively indicates a compromised seal and the ingress of atmospheric moisture or CO₂. If the mass has increased, the reagent must be re-purified or discarded.

  • Storage:

    • Action: Store free base aliquots at -20°C. Store HCl salt aliquots at 2–8°C[7].

References

  • ACS Omega. "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine". acs.org.[Link]

  • Biocca, et al. "Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates". nih.gov. [Link]

  • Langmuir. "Formation Mechanism of Ammonium Carbamate for CO2 Uptake in N,N′-Dimethylethylenediamine Grafted M2(dobpdc)". acs.org.[Link]

  • Semantic Scholar. "Radical and Cationic Pathways in C(sp3)−H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons". semanticscholar.org. [Link]

  • PMC. "Oxidation of Drugs during Drug Product Development: Problems and Solutions". nih.gov. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[2.5]octan-1-amine
Reactant of Route 2
6-Oxaspiro[2.5]octan-1-amine
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